molecular formula C12H13IN2O3 B7498120 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one

4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one

Cat. No.: B7498120
M. Wt: 360.15 g/mol
InChI Key: VIJXTWYBLPKYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one is not fully understood. However, studies have shown that it inhibits the growth of bacteria and fungi by disrupting cell membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters. However, further studies are needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one has several advantages for laboratory experiments. It is easy to synthesize and has a high purity yield. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, the limitations of this compound include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one. One potential direction is the development of this compound as a radiopharmaceutical for imaging melanoma tumors. Another potential direction is the modification of the structure of this compound to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for the study of this compound, including the development of this compound as a radiopharmaceutical for imaging melanoma tumors and the modification of its structure to improve its solubility and stability. Further studies are needed to fully understand the potential applications of this compound in the field of medicinal chemistry.

Synthesis Methods

4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one can be synthesized by the reaction of 2-iodophenol with acetyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to yield this compound. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have antibacterial, antifungal, and antitumor properties. This compound has also been studied for its potential use as a radiopharmaceutical for imaging purposes. Studies have shown that this compound has a high affinity for melanin, making it a potential candidate for imaging melanoma tumors.

Properties

IUPAC Name

4-[2-(2-iodophenoxy)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O3/c13-9-3-1-2-4-10(9)18-8-12(17)15-6-5-14-11(16)7-15/h1-4H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJXTWYBLPKYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.